![molecular formula C22H17NO3S B2605866 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone CAS No. 1114850-46-2](/img/structure/B2605866.png)
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone
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Overview
Description
“(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone” is a chemical compound with the molecular formula C22H17NO3S . It is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring .
Synthesis Analysis
The synthesis of 1,2,4-benzothiadiazine-1,1-dioxides has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested them as positive allosteric modulators of the AMPA receptors .Molecular Structure Analysis
The molecular structure of this compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can have various functional groups attached to it, which are responsible for its activity .Physical And Chemical Properties Analysis
The molecular formula of this compound is C22H17NO3S, and its average mass is 375.440 Da . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antimicrobial Applications
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which is a part of the compound , has been reported to have antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Antiviral Applications
Similarly, the 1,2,4-benzothiadiazine-1,1-dioxide scaffold has also been reported to have antiviral properties . This indicates a potential application of our compound in antiviral drug development.
Antihypertensive Applications
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with antihypertensive activity . This suggests that our compound could be explored for its potential in treating hypertension.
Antidiabetic Applications
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has shown antidiabetic properties . This indicates a potential application of our compound in the treatment of diabetes.
Anticancer Applications
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with anticancer activity . This suggests that our compound could be explored for its potential in cancer treatment.
KATP Channel Activators
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been reported to have properties of KATP channel activators . This indicates a potential application of our compound in the regulation of cellular functions through the activation of KATP channels.
AMPA Receptor Modulators
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been associated with AMPA receptor modulating activity . This suggests that our compound could be explored for its potential in modulating AMPA receptors, which play crucial roles in synaptic transmission and plasticity.
Conductive Materials
A compound similar to ours, N-octyloxyphenyl-N′-(4-methylbenzoyl)thiourea, has been used to create a conductive biodegradable film . This suggests that our compound could potentially be used in the development of new conductive materials.
Mechanism of Action
Target of Action
The primary targets of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone are KATP channels . These channels play a crucial role in regulating the release of insulin from pancreatic β-cells .
Mode of Action
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone interacts with its targets, the KATP channels, by acting as an activator . This interaction results in the opening of these channels, which leads to the hyperpolarization of the cell membrane and inhibition of insulin release .
Biochemical Pathways
The activation of KATP channels by (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone affects the insulin secretion pathway . This can have downstream effects on glucose metabolism, as insulin is a key hormone that regulates blood glucose levels .
Result of Action
The molecular and cellular effects of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone’s action include the inhibition of insulin release from pancreatic β-cells . This can result in increased blood glucose levels, which may be beneficial in certain therapeutic contexts.
properties
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-16-11-13-17(14-12-16)22(24)21-15-23(18-7-3-2-4-8-18)19-9-5-6-10-20(19)27(21,25)26/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDMMBSSNROQEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone |
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